molecular formula C6H14Cl2NOP B1599788 N,N-Dipropylphosphoramidic dichloride CAS No. 40881-98-9

N,N-Dipropylphosphoramidic dichloride

Cat. No. B1599788
CAS RN: 40881-98-9
M. Wt: 218.06 g/mol
InChI Key: QGTICFYFHGGDJW-UHFFFAOYSA-N
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Description

“N,N-Dipropylphosphoramidic dichloride” is a chemical weapon precursor, similar to ethyl phosphorodichloridate . It is expected to form corrosive hydrochloric acid on contact with water .


Synthesis Analysis

The synthesis of “N,N-Dipropylphosphoramidic dichloride” and its analogs has been described in the literature . The synthetic strategy can be adopted to prepare several analogs of DADAPs simultaneously and rapidly during official proficiency tests, for the unambiguous identification of analytes within a short period .


Molecular Structure Analysis

The molecular formula of “N,N-Dipropylphosphoramidic dichloride” is C6H14Cl2NOP . Its average mass is 218.061 Da and its monoisotopic mass is 217.019012 Da .


Chemical Reactions Analysis

In contact with water, “N,N-Dipropylphosphoramidic dichloride” is expected to generate corrosive hydrochloric acid and acidic fumes . It belongs to the reactive groups of Amides and Imides, Acyl Halides, Sulfonyl Halides, and Chloroformates .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Phosphorus-Nitrogen Compounds : N-1-Adamantylphosphoramidic dichloride, a compound related to N,N-dipropylphosphoramidic dichloride, has been synthesized and evaluated for its biological activity. It was found to have effects on tremorine-induced tremors and catatonic reactions in pharmacological studies (Cates, Gallio, & Cramer, 1973).

Chemical Reactions and Intermediates

  • Preparation of Phosphorodiamidates : Research demonstrates the use of N,N-dimethylphosphoramidic dichloride for generating intermediates in the reductive deoxygenation of alcohols, which could be useful in the synthesis of complex organic compounds (Liu, Lee, & Chan, 1977).
  • Synthesis of Amino Acid Phosphoramidate Monoesters : Diphenyl phosphite and bis(N,N‐diisopropylamino)chlorophosphine have been used as phosphitylating reagents to produce H‐phosphonate monoesters, which are key intermediates for synthesizing nucleoside amino acid phosphoramidates (Choy, Drontle, & Wagner, 2006).

Interaction with Model Membranes

  • Effects on Membrane Structure : Phenyltin compounds, including diphenyltin dichloride, have been shown to affect the phase transitions in phosphatidylcholine bilayers, suggesting potential interactions with biological membranes (Różycka-Roszak, Pruchnik, & Kaminski, 2000).

Environmental and Health Impacts

  • Flame Retardants and Neurodevelopment : Studies on organophosphate flame retardants, a class of compounds related to N,N-dipropylphosphoramidic dichloride, have raised concerns about their potential impact on neurodevelopment in children, as indicated in the CHAMACOS cohort study (Castorina et al., 2017).

Industrial Applications

  • Synthesis of Oligonucleoside Methylphosphonates : Methylphosphonic dichloride, a compound similar to N,N-dipropylphosphoramidic dichloride, has been utilized in the synthesis of protected oligonucleoside methylphosphonates, demonstrating its potential in the field of molecular biology and genetics (Miller et al., 1983).

properties

IUPAC Name

N-dichlorophosphoryl-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2NOP/c1-3-5-9(6-4-2)11(7,8)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTICFYFHGGDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2NOP
Record name N,N-DIPROPYL PHOSPHORAMIDIC DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467258
Record name N,N-Dipropylphosphoramidic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information.
Record name N,N-DIPROPYL PHOSPHORAMIDIC DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

N,N-Dipropylphosphoramidic dichloride

CAS RN

40881-98-9
Record name N,N-DIPROPYL PHOSPHORAMIDIC DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-Dipropylphosphoramidic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dipropylphosphoramidic dichloride
Reactant of Route 2
N,N-Dipropylphosphoramidic dichloride

Citations

For This Compound
4
Citations
M Palit, D Pardasani, AK Gupta, P Shakya… - Analytical and …, 2005 - Springer
The paper describes microsynthesis and GC/EIMS analysis of O,O-dialkyl-N,N-dialkylphosphoramidates (DADAPs). DADAPs belong to schedule 2B6 category of chemical weapons …
Number of citations: 24 link.springer.com
AK Gupta, PD Shakya, D Pardasani… - … Journal Devoted to …, 2005 - Wiley Online Library
This communication describes the synthesis and gas chromatography/mass spectrometric (GC/MS) analysis of N,N‐dialkylphosphoramidic dihalides and alkylphosphonic difluorides, …
AK Gupta, M Palit, D Pardasani… - … Journal of Mass …, 2005 - journals.sagepub.com
This communication describes the microsynthesis and gas chromatographic/mass spectrometric (GC/MS) analysis of O-alkyl N,N-dialkylphosphoramidocyanidates (ADAPCs), which are …
Number of citations: 13 journals.sagepub.com
K Iseki, Y Kuroki, M Takahashi, S Kishimoto… - Tetrahedron, 1997 - Elsevier
Chiral phosphoramides prepared from (S)-proline were used to catalyze the allylation and crotylation of aromatic aldehydes with allylic trichlorosilanes in good enantioselective yields. …
Number of citations: 150 www.sciencedirect.com

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